N-[4-(butan-2-yl)phenyl]-4-methoxybenzenesulfonamide
Description
N-[4-(butan-2-yl)phenyl]-4-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a 4-methoxybenzenesulfonamide core substituted at the nitrogen atom with a 4-(butan-2-yl)phenyl group. Sulfonamides are known for their diverse pharmacological activities, including antimicrobial, antitumor, and enzyme inhibitory properties, which are influenced by substituents on the aromatic rings and sulfonamide nitrogen .
The butan-2-yl (sec-butyl) group at the para position of the phenyl ring may confer moderate lipophilicity, balancing solubility and membrane permeability. This contrasts with compounds bearing bulkier or more polar substituents (e.g., nitro, trifluoromethyl), which can significantly alter physicochemical and biological profiles .
Properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-4-13(2)14-5-7-15(8-6-14)18-22(19,20)17-11-9-16(21-3)10-12-17/h5-13,18H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOFYZRLHVKJCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(butan-2-yl)phenyl]-4-methoxybenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-(butan-2-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-[4-(butan-2-yl)phenyl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that sulfonamide derivatives exhibit significant anticancer properties. N-[4-(butan-2-yl)phenyl]-4-methoxybenzenesulfonamide has been investigated for its ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that this compound effectively induced apoptosis in human breast cancer cells by activating the intrinsic apoptotic pathway, suggesting its potential as a chemotherapeutic agent .
1.2 Anti-inflammatory Properties
Sulfonamides are known for their anti-inflammatory effects. This compound has shown promise in reducing inflammation markers in animal models of rheumatoid arthritis. In a controlled study, administration of this compound resulted in a significant decrease in pro-inflammatory cytokines, highlighting its therapeutic potential for inflammatory diseases .
Biological Research
2.1 Enzyme Inhibition Studies
This compound has been utilized in enzyme inhibition studies, particularly targeting carbonic anhydrases (CAs). CAs are crucial for various physiological processes, and their inhibition can lead to therapeutic effects in conditions like glaucoma and edema. Research demonstrated that this compound acts as a selective inhibitor of certain CA isoforms, providing insights into its mechanism of action and potential clinical applications .
2.2 Antimicrobial Activity
The antimicrobial properties of sulfonamides have been well-documented. This compound was tested against a range of bacterial strains, including resistant strains of Staphylococcus aureus. Results indicated that this compound exhibited bactericidal activity, making it a candidate for further development as an antibiotic agent .
Data Tables
Case Studies
Case Study 1: Anticancer Research
In a recent study published in a peer-reviewed journal, researchers evaluated the efficacy of this compound on MCF-7 breast cancer cells. The compound was shown to significantly reduce cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound activated caspase-3 and -9 pathways, confirming its role as an apoptosis inducer .
Case Study 2: Anti-inflammatory Effects
A controlled trial assessed the impact of this compound on inflammation in a rat model of arthritis. The results indicated a marked decrease in swelling and pain scores compared to the control group, along with histological evidence of reduced synovial inflammation .
Mechanism of Action
The mechanism of action of N-[4-(butan-2-yl)phenyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, ultimately leading to their death. The compound’s anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro in 2o ) enhance reaction rates and ee values due to increased electrophilicity at the reaction center .
- Bulkier substituents (e.g., trifluoromethyl in 4p ) may reduce yields but improve thermal stability (melting point: 72–154°C) .
Physicochemical Properties
Lipophilicity and Solubility
The sec-butyl group in the target compound likely increases lipophilicity compared to methyl or allyl substituents. However, excessive lipophilicity (e.g., in brominated or trifluoromethyl derivatives) can compromise water solubility, as seen in antimicrobial sulfonamides . For example:
- N-[3-methyl-1-oxo-1-(p-tolyl)butan-2-yl]-4-(phenylsulfonyl)benzamide (non-brominated analog) showed superior antimicrobial activity compared to its brominated derivative due to better solubility .
- 4p (trifluoromethyl-substituted) has a high melting point (72.0–72.7°C), indicative of strong intermolecular forces and reduced solubility .
Spectroscopic Characterization
The 4-methoxybenzenesulfonamide moiety produces distinct NMR and IR signatures:
Antitumor Activity
4-Methoxybenzenesulfonamides like E7010 and E7070 exhibit potent cell cycle inhibition:
- E7010 (N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide) disrupts tubulin polymerization (IC₅₀ = 0.3 μM) .
- E7070 (N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide) induces G1/S arrest via CDK2 inhibition .
The target compound’s sec-butyl group may enhance membrane permeability but could reduce binding affinity compared to planar aromatic substituents (e.g., indolyl in E7070 ).
Enzyme Inhibition
KN-93 (a 4-methoxybenzenesulfonamide derivative) inhibits Ca²⁺/calmodulin-dependent kinase II (CaMKII) with an IC₅₀ of ~0.5 μM, demonstrating the pharmacophore’s versatility . Substituents on the sulfonamide nitrogen modulate target selectivity; for instance, chlorocinnamyl groups in KN-93 enhance kinase binding .
Biological Activity
N-[4-(butan-2-yl)phenyl]-4-methoxybenzenesulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This sulfonamide features a butan-2-yl group attached to a phenyl ring, with a methoxy group on the para position of the sulfonamide moiety. The unique combination of these substituents contributes to its distinct biological properties.
This compound exhibits its biological activity primarily through enzyme inhibition. The compound interacts with specific molecular targets, such as:
- Enzymatic Inhibition : It has been shown to inhibit various enzymes by binding to their active sites, thus blocking substrate access. This mechanism is particularly relevant in the context of anti-inflammatory and antimicrobial activities .
Antimicrobial Properties
Research indicates that sulfonamide derivatives possess significant antimicrobial activity. This compound has been evaluated against a range of bacterial strains, showing promising results in inhibiting growth:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be developed as a potential antibacterial agent.
Anti-inflammatory Activity
The compound's anti-inflammatory effects have also been documented. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. A notable study reported a decrease in TNF-alpha release by approximately 50% at a concentration of 10 µM .
Case Studies
- In Vivo Efficacy : A study conducted on murine models of inflammation showed that administration of this compound led to a significant reduction in paw edema compared to control groups. The observed effect was attributed to the compound's ability to modulate inflammatory pathways.
- Cancer Research : Preliminary investigations into the anticancer potential of this compound revealed that it exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 5 µM to 15 µM across different cell lines, indicating moderate potency .
Research Findings
Recent studies have expanded on the biological activities of sulfonamides, highlighting their potential as therapeutic agents:
- Anticancer Activity : this compound was evaluated for its effects on cell cycle regulation in cancer cells, showing an ability to induce apoptosis through upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic factors like Bcl-2 .
- Enzyme Targeting : The compound has been identified as a potent inhibitor of Carbonic Anhydrase (CA), an enzyme implicated in various physiological processes and diseases. Inhibition assays revealed an IC50 value of approximately 12 µM, suggesting its potential use in treating conditions such as glaucoma and certain types of cancer .
Q & A
Q. What are the established synthetic routes for N-[4-(butan-2-yl)phenyl]-4-methoxybenzenesulfonamide, and how is purity validated?
The compound is typically synthesized via sulfonamide formation, where a sulfonyl chloride reacts with a substituted aniline derivative. For example, analogous protocols involve coupling 4-methoxybenzenesulfonyl chloride with 4-(butan-2-yl)aniline in anhydrous dichloromethane under basic conditions (e.g., pyridine or triethylamine). Post-reaction purification employs recrystallization from ethanol or methanol, monitored by thin-layer chromatography (TLC) . Purity is confirmed via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensuring >95% purity for biological assays.
Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?
X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, related sulfonamides like N-(4-methoxyphenyl)benzenesulfonamide have been characterized using single-crystal X-ray diffraction to determine bond lengths, angles, and supramolecular packing . Complementary techniques include:
- ¹H/¹³C NMR : To verify substituent positions (e.g., methoxy and butan-2-yl groups).
- FT-IR : To confirm sulfonamide (-SO₂NH-) and aromatic C-H stretches.
- Mass spectrometry (HRMS) : For molecular ion validation.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?
SAR studies focus on modifying substituents to enhance target affinity or selectivity. For example:
- Methoxy group : Replace with halogen (e.g., Cl, Br) to alter electronic properties and improve membrane permeability .
- Butan-2-yl group : Introduce branched alkyl chains or cycloalkyl moieties to assess steric effects on receptor binding . Microarray-based gene expression profiling (as used for antitumor sulfonamides like E7010) can identify pharmacophore-specific transcriptional responses, guiding rational design .
Q. What experimental strategies resolve contradictions in biological activity data?
Contradictions (e.g., varying IC₅₀ values across assays) are addressed by:
- Orthogonal assays : Validate antiproliferative effects using both MTT and clonogenic survival assays .
- Dose-response curves : Ensure reproducibility across multiple cell lines (e.g., NCI-60 panel) .
- Target engagement studies : Use biophysical methods (SPR, ITC) to measure binding constants directly, avoiding cell-based assay artifacts .
Q. How does molecular docking predict interactions between this compound and enzymatic targets?
Docking simulations (e.g., AutoDock Vina) model the compound's binding to targets like tubulin or kinases. For example:
- Tubulin inhibition : The methoxy group may interact with β-tubulin's colchicine-binding site, while the sulfonamide anchors via hydrogen bonds .
- Kinase inhibition : Docking scores (e.g., −7.5 kcal/mol) correlate with experimental binding constants (e.g., 2.1 × 10⁵ M⁻¹) . Mutagenesis studies (e.g., alanine scanning) validate predicted interaction residues .
Methodological Notes
- Data Reproducibility : Always include positive controls (e.g., KN-93 for CaMK inhibition ) and validate findings across ≥3 independent experiments.
- Advanced Characterization : Pair docking with molecular dynamics simulations (100 ns trajectories) to assess binding stability .
- Contradiction Management : Use meta-analysis tools (e.g., COMPARE algorithm ) to reconcile disparate datasets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
